molecular formula C9H17N3O2 B7865358 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone

Cat. No.: B7865358
M. Wt: 199.25 g/mol
InChI Key: JZGJLTINNXVRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone can be achieved through several methods. One common approach involves the reductive amination of the corresponding aminoketone. This process typically requires the use of imine reductases, which catalyze the intramolecular asymmetric reductive amination . The reaction conditions often include mild temperatures and the presence of specific catalysts to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the acetyl group to a carboxylic acid.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol
  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate

Uniqueness

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone is unique due to its specific structural features and functional groups. The presence of both an acetyl group and an amino group allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(4-acetyl-1,4-diazepan-1-yl)-2-aminoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-8(13)11-3-2-4-12(6-5-11)9(14)7-10/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGJLTINNXVRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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